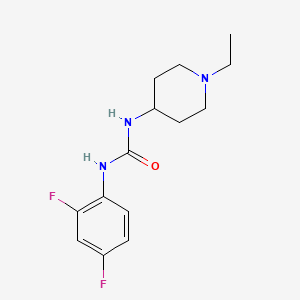
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. DFP-10825 has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC enzymes. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters, and play a key role in the regulation of cell signaling pathways. By inhibiting PKC activity, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can disrupt these signaling pathways and modulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation. In diabetes research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to improve insulin sensitivity and reduce blood glucose levels by inhibiting PKC activity in insulin-sensitive tissues such as muscle and adipose tissue. In neurological research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes, which allows for precise modulation of cellular signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have off-target effects on other cellular signaling pathways, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic profiles. Another area of interest is the identification of specific PKC isoforms that are involved in disease pathogenesis, which could lead to the development of isoform-specific inhibitors. Additionally, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea and other PKC inhibitors may have potential applications in combination therapy with other drugs, such as chemotherapy agents or immunotherapies.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with ethyl isocyanate to form the corresponding urea intermediate, which is then reacted with 1-ethyl-4-piperidone to yield N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. The synthesis is typically carried out under controlled conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been extensively studied for its potential use as a therapeutic agent for various diseases. In cancer research, PKC inhibitors such as N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea have been shown to inhibit tumor growth and metastasis by blocking the activation of PKC signaling pathways. In diabetes research, PKC inhibitors have been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological research, PKC inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-2-19-7-5-11(6-8-19)17-14(20)18-13-4-3-10(15)9-12(13)16/h3-4,9,11H,2,5-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYIDWCQOPHPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

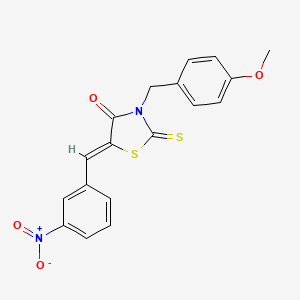
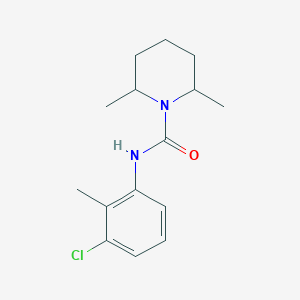
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)
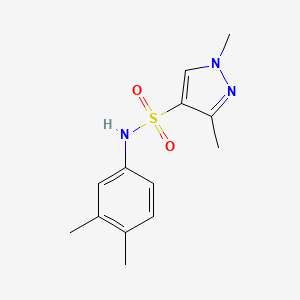
![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)
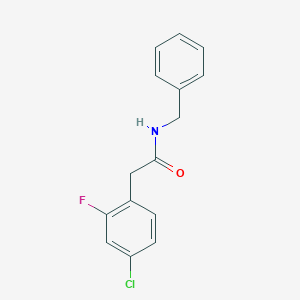
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)